Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as FeCl3 or polyvinyl pyrrolidine (PVP) to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .
Major Products
Major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted pyrazoles.
Scientific Research Applications
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pyrazole ring and the pyridyl group play crucial roles in its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the pyridyl group, which may affect its biological activity.
3-Amino-1-methyl-1H-pyrazole: Contains a methyl group instead of an ethyl ester, leading to different chemical properties.
5-Amino-1-(2-pyridyl)pyrazole: Similar structure but with a different position of the pyridyl group, affecting its reactivity.
Uniqueness
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate is unique due to the presence of both the pyrazole ring and the pyridyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
ethyl 5-amino-1-pyridin-3-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)9-6-10(12)15(14-9)8-4-3-5-13-7-8/h3-7H,2,12H2,1H3 |
InChI Key |
ZFKXCYCZNODOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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